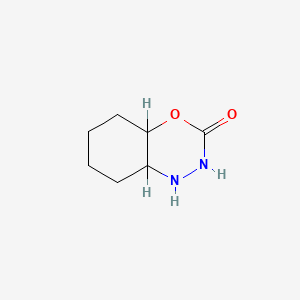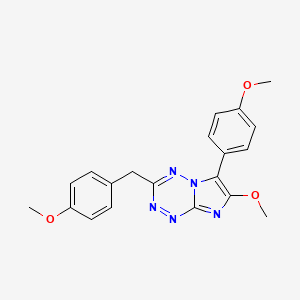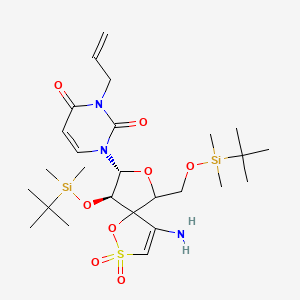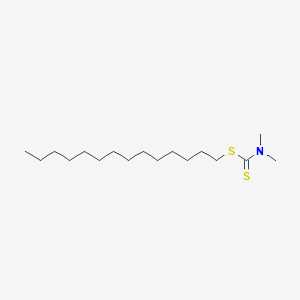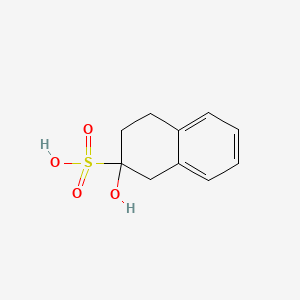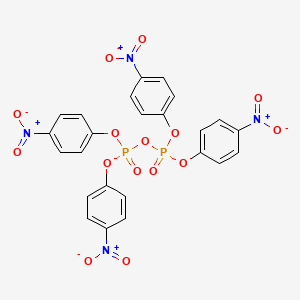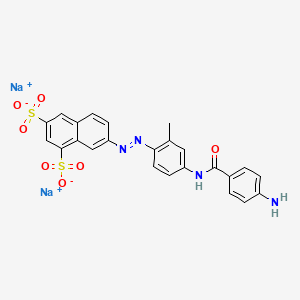
1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt is a complex organic compound primarily used as an intermediate in the synthesis of azo dyes. This compound is characterized by its naphthalene backbone, which is substituted with sulfonic acid groups and an azo linkage, making it a valuable component in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-aminobenzoyl amine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methylphenylamine to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid to introduce sulfonic acid groups at the 1 and 3 positions of the naphthalene ring.
Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used for the diazotization and coupling reactions.
Continuous Flow Systems: For sulfonation and neutralization, continuous flow systems are employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in alkaline conditions.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Products with substituted functional groups replacing the sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex azo dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic reagent.
Industry: Utilized in the production of dyes for textiles, paper, and leather industries.
Wirkmechanismus
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo group can undergo reversible reduction and oxidation, making it useful in redox reactions. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in various aqueous applications. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components in biological staining or interacting with substrates in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Amino-1,3-naphthalenedisulfonic acid
- 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
- 8-Amino-1,3,6-naphthalenetrisulfonic acid
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt is unique due to its specific substitution pattern and the presence of both azo and sulfonic acid groups. This combination imparts distinct chemical and physical properties, such as enhanced solubility and vibrant coloration, making it particularly valuable in dye synthesis and other industrial applications.
Eigenschaften
CAS-Nummer |
6330-82-1 |
|---|---|
Molekularformel |
C24H18N4Na2O7S2 |
Molekulargewicht |
584.5 g/mol |
IUPAC-Name |
disodium;7-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C24H20N4O7S2.2Na/c1-14-10-18(26-24(29)15-2-5-17(25)6-3-15)8-9-22(14)28-27-19-7-4-16-11-20(36(30,31)32)13-23(21(16)12-19)37(33,34)35;;/h2-13H,25H2,1H3,(H,26,29)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI-Schlüssel |
NRADSJPKTBQUOF-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N=NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


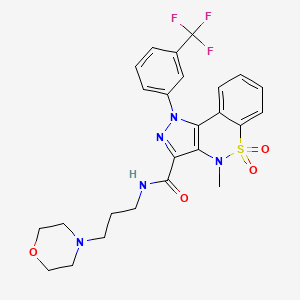
![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)


